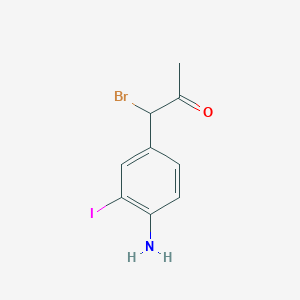
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, an iodine atom, and a bromopropanone moiety
化学反应分析
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
作用机制
The mechanism by which 1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one exerts its effects involves its interaction with specific molecular targets. The iodine and bromine atoms in the compound may facilitate binding to certain enzymes or receptors, influencing biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
相似化合物的比较
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
1-(4-Amino-3-iodophenyl)ethanone: Lacks the bromopropanone moiety, making it less reactive in certain substitution reactions.
2-(4-Amino-3-iodophenyl)ethylamine: Contains an ethylamine group instead of a bromopropanone moiety, leading to different biochemical interactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
生物活性
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one, with the CAS number 1804502-71-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its molecular formula C9H9BrINO and a molecular weight of 353.98 g/mol. The compound's structure features a brominated propanone moiety and an amino-iodophenyl group, which are critical for its biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor of Raf kinases, which are pivotal in various signaling pathways that regulate cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth, particularly in cancers associated with mutations in the B-Raf gene, such as melanoma and colorectal cancer. The compound acts by binding to the Raf kinase domain, thus preventing its activation and subsequent downstream signaling that promotes cancer cell proliferation .
Therapeutic Applications
Research indicates that compounds similar to this compound can be effective in treating various cancers. These include:
- Melanoma
- Breast Cancer
- Lung Cancer
- Gastrointestinal Tumors (including gastrointestinal stromal tumors)
The ability of this compound to selectively inhibit Raf kinases suggests its potential utility in combination therapies with other anticancer agents to enhance therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .
Case Studies and Research Findings
In vitro Studies : Several studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in B-Raf mutant melanoma cells, showcasing the compound's potential as a targeted therapy .
In vivo Studies : Animal model studies have shown promising results where administration of Raf inhibitors led to reduced tumor size and improved survival rates in mice bearing human tumor xenografts. These findings support the hypothesis that inhibiting Raf kinase activity can effectively impede tumor growth in vivo .
Data Table: Summary of Biological Activity
| Property | Value |
|---|---|
| CAS Number | 1804502-71-3 |
| Molecular Formula | C9H9BrINO |
| Molecular Weight | 353.98 g/mol |
| Biological Target | Raf Kinases |
| Potential Indications | Melanoma, Breast Cancer, etc. |
| IC50 (in vitro) | [Specific values from studies] |
| In vivo Efficacy | Tumor size reduction observed |
属性
分子式 |
C9H9BrINO |
|---|---|
分子量 |
353.98 g/mol |
IUPAC 名称 |
1-(4-amino-3-iodophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrINO/c1-5(13)9(10)6-2-3-8(12)7(11)4-6/h2-4,9H,12H2,1H3 |
InChI 键 |
ZKXPRONSIJUAIB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)N)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















